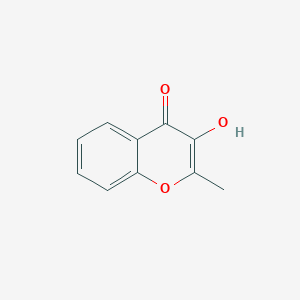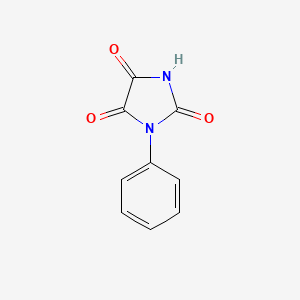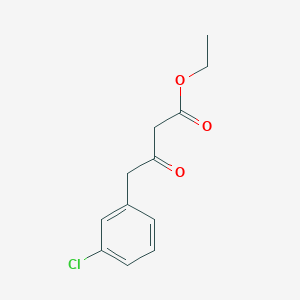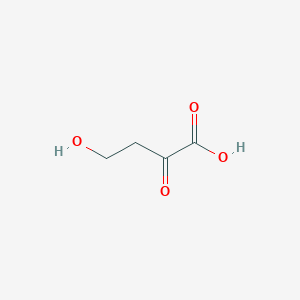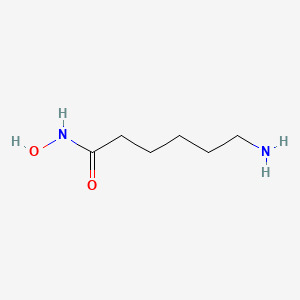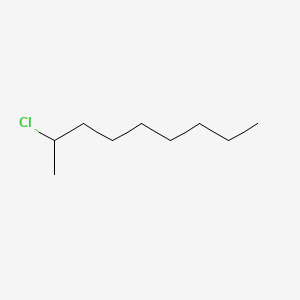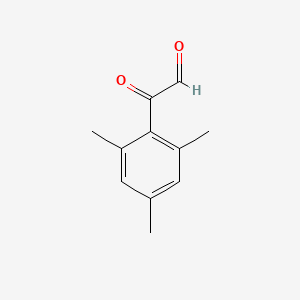
Tert-butyl diphenyl phosphate
Vue d'ensemble
Description
Tert-butyl diphenyl phosphate is a chemical compound with the molecular formula C22H23O4P . It is used in the construction of electrochemical sensors for heparin . It is a clear colorless liquid that is insoluble in water .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphorus atom bonded to four oxygen atoms, forming a phosphate group. This phosphate group is bonded to two phenyl groups and one tert-butylphenyl group .Chemical Reactions Analysis
This compound is known to hydrolyze under acidic or basic conditions, and can react with oxidizing materials . A study has shown that it can form complexes with other compounds in both the electronic ground state (S0) and the electronically excited state (S1) .Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It is insoluble in water . It has a density of 1.180 g/cm3 at 25 °C .Applications De Recherche Scientifique
Environmental Presence and Metabolism
- In Vitro Metabolism in Human Liver : Tert-butyl diphenyl phosphate (TBPP) has been studied for its in vitro metabolism using human liver subcellular fractions. These studies revealed that TBPP, along with other isopropylated and tert-butylated triarylphosphate esters, are metabolized into several products such as diphenyl phosphate (DPHP) and tert-butylphenyl phenyl phosphate (tb-PPP). This research provides valuable insights into the biological fate of TBPP in human tissues, which is crucial for identifying biomarkers for exposure monitoring in epidemiological studies (Phillips et al., 2020).
Biodegradation and Environmental Fate
- Fungal Metabolism : Fungal metabolism of TBPP has been studied, revealing that fungi such as Cunninghamella elegans can metabolize TBPP primarily at the tert-butyl moiety to form various products like 4-(2-carboxy-2-propyl)triphenyl phosphate. These findings are significant for understanding the environmental fate of TBPP and its potential biodegradation pathways (Heitkamp et al., 1985).
- Microcosm Studies on Biodegradation : Biodegradation of TBPP in various ecosystems has been explored through microcosm studies. These studies found that biodegradation rates varied significantly across different ecosystems, with higher degradation in ecosystems exposed to agricultural chemicals. Such research aids in understanding the environmental persistence and breakdown of TBPP (Heitkamp et al., 1986).
Flame Retardants in Polymer Matrices
- Dynamics and Mechanism in Polymers : TBPP's role as a flame retardant in polymer matrices has been studied, focusing on its dynamics and mechanisms. Research in this area explores how to enhance the efficiency of flame retardants with lower phosphorus content by tuning the dynamics and intermolecular interactions. This is crucial for designing less volatile and environmentally friendly flame retardants (Yoon et al., 2013).
Toxicology and Human Exposure
- Prenatal Exposure and Birth Weight : A study in China examined the association between prenatal exposure to organophosphate flame retardants, including TBPP, and the risk of low birth weight. The research found a significant correlation between high diphenyl phosphate (DPHP) levels (a metabolite of TBPP) in pregnant women and increased risk of low birth weight, particularly in female newborns (Luo et al., 2020).
- Developmental and Hepatic Gene Expression in Chicken Embryos : The toxicity of TBPP in chicken embryos was studied by examining morphological and gene expression endpoints. This research contributes to understanding the potential long-term effects of TBPP on liver cholestasis and other health impacts (Nguyen et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O4P/c1-16(2,3)20-21(17,18-14-10-6-4-7-11-14)19-15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAZQIVJFSQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276047 | |
| Record name | tert-butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22433-83-6 | |
| Record name | tert-butyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



